

# How to prevent protein loss during Acid Violet 17 staining

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Acid Violet 17

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## Technical Support Center: Acid Violet 17 Staining

Welcome to the technical support center for **Acid Violet 17** staining. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize protein loss and achieve optimal staining results.

### Frequently Asked Questions (FAQs)

#### Q1: What is Acid Violet 17 and why is it used for protein staining?

**Acid Violet 17** (AV17) is an acidic dye used for staining proteins in various applications, including enhancing fingerprints in blood and staining proteins in polyacrylamide gels.<sup>[1][2]</sup> It binds non-specifically to the amine groups of proteins, resulting in a visible purple color.<sup>[2]</sup> Its high sensitivity makes it a valuable tool for protein detection.<sup>[3]</sup>

#### Q2: What is the primary cause of protein loss during the staining process?

The most significant cause of protein loss, especially for low molecular weight proteins, is inadequate fixation. During washing and staining, proteins that are not sufficiently immobilized

within the gel matrix can diffuse out and be lost. Overly harsh destaining procedures can also contribute to the loss of protein bands over time.[4]

### Q3: What is "fixation" and why is it a critical step?

Fixation is the process of precipitating and immobilizing proteins within the polyacrylamide gel matrix. This is typically achieved using acidic solutions, often containing methanol, ethanol, or trichloroacetic acid (TCA).[5][6] Proper fixation is crucial as it prevents proteins from being washed out of the gel during subsequent staining and destaining steps, thereby ensuring that even small proteins are retained for accurate analysis.

### Q4: Can the staining protocol affect the quantitation of proteins?

Yes, staining procedures can impact the accuracy of protein quantitation. Different proteins can interact differently with the dye, leading to variations in staining intensity even at identical protein loads.[7] For reliable quantitative analysis, it is essential to use a standardized protocol, avoid protein loss, and ideally use a dilution series of a known pure protein to create a calibration curve.[7][8] Fluorescent dyes often provide a wider dynamic range for quantitation compared to colorimetric stains like **Acid Violet 17**. [9]

## Troubleshooting Guide

This section addresses common issues encountered during **Acid Violet 17** staining, with a focus on preventing protein loss.

### Problem: Weak or No Protein Bands, Suspected Protein Loss

Possible Cause 1: Inadequate Fixation Low molecular weight proteins are particularly susceptible to being washed out of the gel if not properly immobilized.

Solution:

- **Optimize Fixation Protocol:** The fixation step is the most critical for preventing protein loss. Use a robust fixation solution and ensure adequate incubation time. A common and effective

fixative is a solution containing alcohol (methanol or ethanol) and acetic acid.[9][10]

Trichloroacetic acid (TCA) is also a highly effective fixative.[3][6]

- **Increase Fixation Time:** For standard 1.0-1.5 mm gels, fix for at least 60 minutes. For thicker gels or those with very low protein amounts, consider extending the fixation time or performing the fixation overnight at 4°C.
- **Pre-Stain Fixation is Mandatory:** Never proceed to staining without a dedicated fixation step.  
[2]

**Possible Cause 2: Over-Destaining** Excessive destaining can gradually remove the dye from the protein bands, eventually leading to their disappearance.[4]

**Solution:**

- **Monitor Destaining Closely:** Check the gel frequently during the destaining process. Stop when the bands are clearly visible against a relatively clear background.
- **Use a Milder Destain Solution:** If bands are faint, reduce the concentration of alcohol in the destaining solution or switch to a solution with a higher percentage of acetic acid and water.
- **Store Gel Properly:** After destaining, store the gel in water or 7% acetic acid. Do not store it in the destaining solution, as this will continue to remove the stain from the protein bands.[4]

**Possible Cause 3: Low Protein Load** The amount of protein loaded onto the gel may be below the detection limit of the stain.

**Solution:**

- **Increase Protein Concentration:** If possible, load a higher concentration of your protein sample.
- **Use a Positive Control:** Always include a lane with a known amount of a standard protein (like BSA) to verify that the staining procedure itself is working correctly.[11]

## Problem: High Background Staining

Possible Cause 1: Insufficient Washing/Destaining Residual stain in the gel matrix that is not washed away can obscure protein bands.

Solution:

- **Extend Destaining Time:** Continue destaining with gentle agitation until the background is clear. Placing a piece of laboratory tissue in the corner of the destaining box can help absorb free dye.
- **Increase Volume of Destain Solution:** Use a sufficiently large volume of destaining solution to ensure efficient removal of unbound dye.

Possible Cause 2: Contaminated Reagents or Staining Box Dust, lint, or residual dye from previous experiments can create speckles or blotches on the gel.[\[11\]](#)

Solution:

- **Use High-Purity Reagents:** Prepare all solutions with high-purity, filtered water.[\[9\]](#)
- **Clean Equipment Thoroughly:** Always use clean, dedicated containers for staining and destaining. Rinse containers with ethanol and wipe them clean before use.[\[11\]](#)
- **Wear Gloves:** Handle the gel only with clean, powder-free gloves to avoid transferring contaminants.[\[9\]](#)

## Data & Protocols

### Comparison of Fixation Methods

While specific quantitative data on protein loss for **Acid Violet 17** is not extensively published, the principles are shared with other colorimetric stains like Coomassie Blue. The choice of fixative is a primary determinant of protein retention.

Fixative Solution	Typical Composition	Advantages	Considerations
Methanol/Acetic Acid	40-50% Methanol, 10% Acetic Acid	Widely used, effective for a broad range of proteins.	Methanol can cause some gel shrinkage. [5]
Ethanol/Acetic Acid	40-50% Ethanol, 10% Acetic Acid	Less volatile and toxic than methanol, effective fixative.[5]	Can also cause gel shrinkage.
Trichloroacetic Acid (TCA)	10-20% TCA	Very rapid and strong protein precipitation, excellent for low MW proteins.[3][6]	TCA is a strong acid and requires careful handling.
Sulfosalicylic Acid	2% Sulfosalicylic Acid	Recommended for fixing blood proteins prior to staining.[2]	May not be as common for standard SDS-PAGE.

## Optimized Experimental Protocol for Minimal Protein Loss

This protocol is designed to maximize protein retention and staining sensitivity.

Reagents:

- Fixing Solution: 40% Ethanol, 10% Acetic Acid, 50% DI Water
- Staining Solution: 0.1% (w/v) **Acid Violet 17** in 10% Acetic Acid
- Destaining Solution: 10% Ethanol, 5% Acetic Acid, 85% DI Water
- Storage Solution: 7% Acetic Acid

Procedure:

- Fixation (Crucial Step): After electrophoresis, immediately place the gel into a clean container with a generous volume of Fixing Solution (at least 10x the gel volume). Agitate

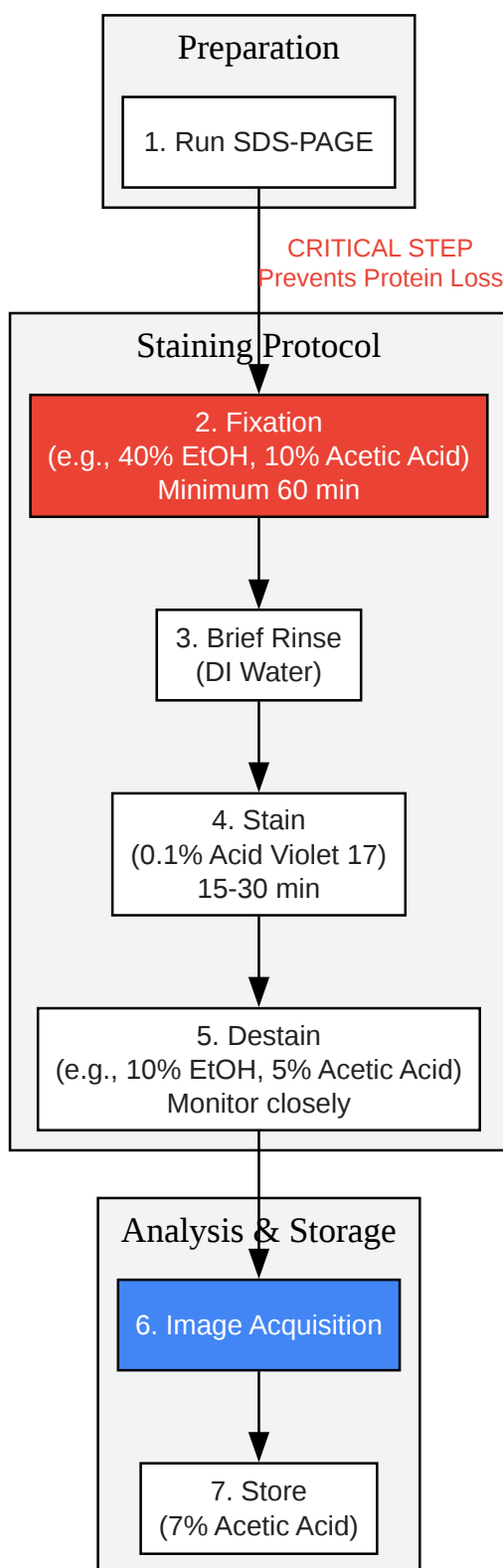
gently on a shaker for at least 60 minutes. For gels thicker than 1.5 mm or containing low abundance proteins, fix overnight at 4°C.

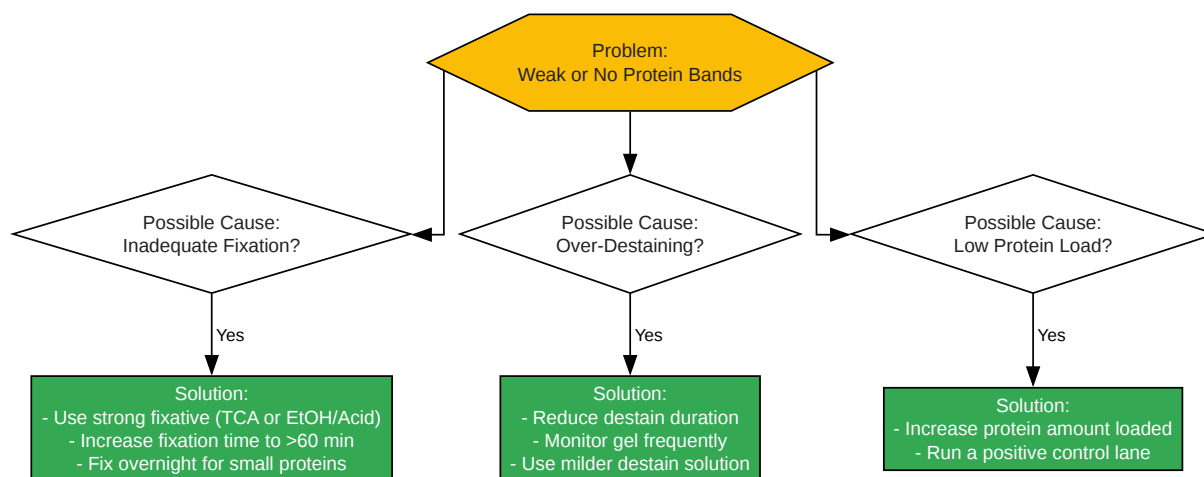
- Rinsing (Optional but Recommended): Briefly rinse the gel with deionized water (1-2 minutes) to remove excess fixative.
- Staining: Submerge the fixed gel in the **Acid Violet 17** Staining Solution. Agitate gently for 15-30 minutes. Staining time can be optimized, but longer times rarely improve sensitivity and may increase background.
- Destaining: Transfer the gel to the Destaining Solution. Agitate gently and change the solution periodically until the protein bands are sharp and the background is clear. This may take 1-3 hours.
- Final Wash & Storage: Rinse the destained gel in deionized water and then store it in the 7% Acetic Acid Storage Solution. The gel can now be imaged.

## Visualizations

### Optimized Staining Workflow

The following diagram illustrates the recommended workflow for **Acid Violet 17** staining, emphasizing the critical fixation step to prevent protein loss.





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- To cite this document: BenchChem. [How to prevent protein loss during Acid Violet 17 staining]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1450915#how-to-prevent-protein-loss-during-acid-violet-17-staining]

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